9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester
Overview
Description
9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester is a complex organic compound It is a derivative of linoleic acid, which is a polyunsaturated omega-6 fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester typically involves esterification reactions. One common method is the reaction of linoleic acid with 1,3-propanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. These processes often use solid acid catalysts to facilitate the esterification reaction. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and oxidation reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: The parent compound of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester.
Linolein: Another ester derivative of linoleic acid.
Linoleic Acid, Phenylmethyl Ester: A similar ester with a phenylmethyl group.
Uniqueness
9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester is unique due to its specific ester linkage and long-chain fatty acid structure. This gives it distinct physical and chemical properties compared to other linoleic acid derivatives.
Properties
IUPAC Name |
[2-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16-,20-17-,27-25-,28-26- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVYYALDCAWYEF-YBQWMRSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H98O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313185 | |
Record name | 2-Palmito-1,3-dilinolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(18:2(9Z,12Z)/16:0/18:2(9Z,12Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0052426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2190-16-1 | |
Record name | 2-Palmito-1,3-dilinolein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2190-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Palmito-1,3-dilinolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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